molecular formula C18H12ClFN4O B2427296 7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477888-44-1

7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2427296
CAS No.: 477888-44-1
M. Wt: 354.77
InChI Key: XUELCGMNUUIWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine: is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a 4-[(2-chloro-6-fluorobenzyl)oxy]phenyl group

Mechanism of Action

Mode of Action

It is known that many triazolo[1,5-a]pyrimidine derivatives interact with their targets by forming hydrogen bonds and hydrophobic interactions . The specific interactions of this compound with its targets and the resulting changes need to be elucidated through further studies.

Biochemical Pathways

Some triazolo[1,5-a]pyrimidines have been described as cyclic adenosine 3′,5′-monophosphate (camp) phosphodiesterase (pde) inhibitors . If this compound acts similarly, it could affect pathways regulated by cAMP, leading to downstream effects such as changes in gene expression, cell proliferation, and apoptosis.

Result of Action

Some triazolo[1,5-a]pyrimidines have shown moderate antiproliferative activities against cancer cells . If this compound has similar effects, it could potentially be used in cancer therapy.

Action Environment

It is known that factors such as temperature, ph, and the presence of other molecules can affect the action of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Final Coupling: The final step involves coupling the benzylated intermediate with the triazolopyrimidine core, typically under reflux conditions with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine: undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: Pd/C in the presence of hydrogen gas.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-8-(trifluoromethyl)quinoline
  • 4-Amino-2-(trifluoromethyl)benzonitrile
  • 3-Methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 7-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of chloro and fluoro substituents, which confer distinct chemical properties and potential applications. Its triazolopyrimidine core also provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

7-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O/c19-15-2-1-3-16(20)14(15)10-25-13-6-4-12(5-7-13)17-8-9-21-18-22-11-23-24(17)18/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUELCGMNUUIWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=CC=NC4=NC=NN34)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.